2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is a chemical compound with a molecular formula of C16H16ClNO2 It is known for its unique structural features, which include a dimethylamino group, a hydroxy group, and a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride typically involves the reaction of fluorenone with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the fluorenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of various substituted fluorenone derivatives.
Scientific Research Applications
2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)methyl-3-fluorophenol hydrochloride
- Dimethylaminoquinolines
- Dimethylethanolamine
Uniqueness
2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is unique due to its combination of a fluorenone core with both a dimethylamino group and a hydroxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
42839-80-5 |
---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(3-hydroxy-9-oxofluoren-2-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H15NO2.ClH/c1-17(2)9-10-7-14-13(8-15(10)18)11-5-3-4-6-12(11)16(14)19;/h3-8,18H,9H2,1-2H3;1H |
InChI Key |
WUBHYRJKZDCGGG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=CC2=C(C=C1O)C3=CC=CC=C3C2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.